molecular formula C10H16N4O B1414522 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol CAS No. 1361113-78-1

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Cat. No. B1414522
M. Wt: 208.26 g/mol
InChI Key: JQUUFBDEPNTDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol, also known as DMPP, is a heterocyclic compound which has been studied for its potential applications in scientific research. It is a bicyclic compound composed of a pyrimidine ring and a pyrrolidine ring, and it is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). DMPP is a widely used compound in laboratories and has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Structural Studies

  • The molecular components of related pyrimidinone compounds show significant polarization, indicating the importance of electronic structures in the study of pyrimidinone molecules. Intramolecular hydrogen bonds play a crucial role in their structural integrity (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Molecular Synthesis

  • Synthesis of betainic pyrimidinaminides involves nucleophilic substitution, indicating the compound's reactivity and potential use in creating new molecular structures (Schmidt, 2002).
  • The synthesis of self-complementary betainic guanine model compounds suggests its significance in studying biologically important structures in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).

Hydrogen Bonding and Molecular Packing

  • In certain pyrimidine derivatives, the formation of hydrogen-bonded ribbons and sheets is indicative of the compound's ability to form stable molecular structures, which is crucial for understanding molecular interactions and packing (Yang, Kim, Shin, Park, & Kim, 2010).

Sensor Development

  • The development of pyrimidine-phthalimide derivatives for pH-sensing applications suggests the compound's utility in creating sensors and logic gates, highlighting its importance in electronic and chemical sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).

properties

IUPAC Name

2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUFBDEPNTDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Reactant of Route 2
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Reactant of Route 3
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Reactant of Route 4
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Reactant of Route 5
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Reactant of Route 6
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

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